Enhanced Lipophilicity (XLogP3) Relative to 2-(Methylthio)pyrimidine
The target compound 2-(ethylthio)pyrimidine demonstrates a computed XLogP3 of 1.4, compared to 1.0 for the closest analog 2-(methylthio)pyrimidine [1][2]. This represents a 40% increase in predicted lipophilicity, which directly influences LogD, membrane permeability, and non-specific protein binding. For procurement decisions in medicinal chemistry, this quantifiable difference positions the ethylthio analog as the preferred choice when a balance of moderate lipophilicity and aqueous solubility is required for hit-to-lead optimization.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = 0.4 (40% increase) |
| Conditions | PubChem computed values using XLogP3 algorithm version 3.0 |
Why This Matters
A 40% increase in logP can shift a compound's permeability profile from low to moderate, directly impacting its suitability for cell-based assays or oral bioavailability projections.
- [1] PubChem. 2-(Ethylsulfanyl)pyrimidine. XLogP3 = 1.4. View Source
- [2] PubChem. 2-(Methylsulfanyl)pyrimidine. XLogP3 = 1.0. View Source
